![molecular formula C17H13ClN4O2S B5649286 1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5649286.png)

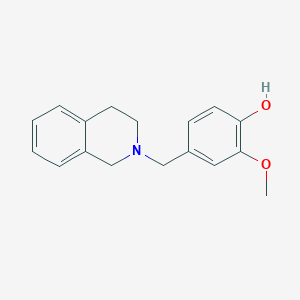

1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar hydrazone compounds often involves the reaction of corresponding β-diketohydrazones with substituted arylhydrazines in acidic media. This method has been employed to prepare compounds with nonplanar molecular structures, featuring dihedral angles that vary significantly between the planes of the lateral phenyl rings and the central ring of the molecule (Bustos et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of hydrazone derivatives reveals nonplanar geometries with varying dihedral angles, supported by weak intermolecular interactions including C-H...O, C-H...π, and π-π interactions. These structures are further characterized by unusual trifurcated C-Cl...Cl-C contacts, which contribute to the stability and properties of the compounds (Bustos et al., 2015).

Chemical Reactions and Properties

Hydrazone compounds exhibit diverse reactivity patterns due to the presence of multiple functional groups. The reaction mechanisms and properties are influenced by the substituents on the hydrazone moiety, as seen in the synthesis and biological activity evaluation of hydrazone derivatives, which demonstrate the importance of the hydrazothiazole nucleus for biological activity (Secci et al., 2019).

Physical Properties Analysis

The crystal and molecular structure determination of hydrazone compounds provides insights into their physical properties. X-ray diffraction analysis reveals details about the crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds. For instance, studies have shown that hydrazone compounds can form various supramolecular arrangements based on hydrogen bonding and π interactions, affecting their solubility, melting points, and stability (Howie et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c1-11(12-4-8-15(9-5-12)22(23)24)20-21-17-19-16(10-25-17)13-2-6-14(18)7-3-13/h2-10H,1H3,(H,19,21)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSDHJALOBPJRM-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-4-(4-chlorophenyl)-2-{(2E)-[1-(4-nitrophenyl)ethylidene]hydrazinylidene}-2,3-dihydro-1,3-thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-fluoro-3-methoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5649237.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5649252.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B5649258.png)

![1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5649261.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B5649266.png)

![N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5649284.png)

![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5649287.png)